
GSK126
概述
描述
GSK126 是一种有效的、选择性的增强子 of zeste 同源物 2 (EZH2) 抑制剂,EZH2 是一种组蛋白甲基转移酶,通过染色质重塑在基因表达调控中起着至关重要的作用。EZH2 是多梳抑制复合物 2 (PRC2) 的一个组成部分,它在组蛋白 H3 (H3K27me3) 上将赖氨酸 27 三甲基化,导致转录抑制。 EZH2 的过表达与各种癌症相关,使其成为癌症治疗的重要靶点 .
准备方法
GSK126 可以通过一系列涉及特定试剂和条件的化学反应合成。一种常见的合成路线涉及在碱的存在下,将 4-(4-甲基哌嗪-1-基)苯胺与 4-氯苄基氯反应生成中间体。 然后在特定条件下使该中间体与 4-(4-甲基哌嗪-1-基)苯胺和 4-氯苄基氯反应生成 this compound . 工业生产方法通常涉及优化这些反应条件以实现高产率和纯度。
化学反应分析
科学研究应用
作用机制
GSK126 通过抑制 EZH2 的酶活性发挥作用,导致全球 H3K27me3 水平降低。这种抑制会重新激活沉默的 PRC2 靶基因并抑制 EZH2 突变癌细胞的增殖。this compound 结合 EZH2 的催化位点,阻止组蛋白 H3 的甲基化。 这会导致肿瘤抑制基因的重新激活和癌细胞生长的抑制 .
相似化合物的比较
GSK126 与其他 EZH2 抑制剂进行比较,例如 EPZ-6438 和他泽米替尼。 虽然所有这些化合物都靶向 EZH2,但 this compound 对 EZH2 的选择性很高,而对其他甲基转移酶的选择性则很低,其效力比其他甲基转移酶高 1000 倍 . 这种高选择性使 this compound 成为研究 EZH2 特异性途径和开发靶向疗法的宝贵工具。其他类似化合物包括:
EPZ-6438: 另一种有效的 EZH2 抑制剂,在癌症治疗中具有临床应用。
他泽米替尼: 一种获批用于治疗某些类型淋巴瘤的 EZH2 抑制剂.
This compound 独特的选择性和效力使其成为研究和治疗应用的宝贵化合物。
生物活性
GSK126 is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2) that plays a critical role in histone methylation and gene silencing. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those characterized by aberrant EZH2 activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and relevant case studies.
This compound exerts its effects primarily through the inhibition of EZH2's methyltransferase activity, leading to decreased levels of trimethylated histone H3 at lysine 27 (H3K27me3). This alteration in histone modification results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
- Selectivity and Potency : this compound has a high affinity for EZH2 with an inhibition constant (Ki) ranging from 0.5 to 3 nM, exhibiting over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity over other human methyltransferases .
1. Multiple Myeloma (MM)
This compound has shown significant efficacy in treating multiple myeloma by inducing apoptosis and targeting cancer stem cells (CSCs).
- Apoptosis Induction : In studies involving MM cell lines such as RPMI8226, MM.1S, and LP1, this compound treatment led to robust apoptosis in a dose- and time-dependent manner. The cleavage of PARP and caspases indicated activation of apoptotic pathways .
- Wnt/β-Catenin Pathway Inhibition : this compound was found to downregulate β-catenin levels and its downstream targets (c-MYC and LEF1), thereby inhibiting the Wnt/β-catenin signaling pathway crucial for CSC maintenance .
- In Vivo Efficacy : In xenograft models, this compound significantly reduced tumor growth compared to control groups, demonstrating its potential for clinical application in MM .
2. Diffuse Large B-Cell Lymphoma (DLBCL)
Research has demonstrated that this compound can overcome resistance mechanisms in DLBCL.
- Resistance Mechanisms : Studies indicated that overexpression of IGF-1R or PI3KCA could lead to reduced apoptosis following this compound treatment, suggesting that these pathways may confer resistance to EZH2 inhibitors .
- Combination Therapies : When combined with other agents like pomalidomide, this compound showed synergistic effects in reducing cell viability in DLBCL cell lines with EZH2 mutations . This combination was associated with differential regulation of genes involved in cell plasticity and apoptosis .
Case Study 1: Efficacy in Medulloblastoma
A study involving medulloblastoma cell lines revealed that this compound effectively decreased H3K27me3 levels and reduced cell viability. This suggests potential therapeutic implications for pediatric brain tumors characterized by high EZH2 expression .
Case Study 2: Pancreatic Cancer
This compound's ability to restore progenitor insulin expression in Type 1 Diabetes models indicates its broader implications beyond oncology. The compound influenced chromatin structure and transcriptional control, leading to the expression of key pancreatic markers .
Summary Table of Biological Activities
属性
IUPAC Name |
1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFKBQGSFSOSM-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025739 | |
Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346574-57-9 | |
Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-2816126 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-2816126 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。